Product packaging for Methyl 2-Methoxyisonicotinate(Cat. No.:CAS No. 26156-51-4)

Methyl 2-Methoxyisonicotinate

Cat. No.: B1315786
CAS No.: 26156-51-4
M. Wt: 167.16 g/mol
InChI Key: KVFSHVOCUQNUNV-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine (B92270) Carboxylates in Organic and Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in modern drug design and heterocyclic chemistry. dovepress.combohrium.com The pyridine ring, a nitrogen-containing heterocycle, is a feature in a significant percentage of FDA-approved pharmaceuticals, highlighting its importance in the development of therapeutic agents. dovepress.com Pyridine carboxylates, which are derivatives of pyridine and carboxylic acids, are particularly noteworthy. ontosight.aiontosight.ai Their ability to accommodate a wide variety of substitution patterns allows for the fine-tuning of molecular properties and biological activities. dovepress.com This structural versatility makes them crucial components in the synthesis of compounds with potential applications in treating a range of conditions, including cancer, inflammation, and microbial infections. ontosight.aiontosight.ai

Structural Features and Chemical Relevance of Isonicotinic Acid Derivatives

Isonicotinic acid, or pyridine-4-carboxylic acid, is one of the three isomers of pyridine carboxylic acid. dovepress.com Its derivatives are a class of compounds extensively investigated in medicinal chemistry for their potential biological activities, which include antimicrobial, antiviral, and anticancer properties. ontosight.airesearchgate.netbenthamdirect.com The core structure consists of a pyridine ring with a carboxylic acid group at the 4-position.

Methyl 2-methoxyisonicotinate is a specific derivative with a methyl ester at the 4-position and a methoxy (B1213986) group at the 2-position of the pyridine ring. synblock.com This substitution pattern is chemically significant. The ester and methoxy groups can influence the electronic properties and reactivity of the pyridine ring. For instance, studies have explored the alkaline hydrolysis rates of this compound, interpreting the results in terms of electronic interactions between the methoxy group and the ring nitrogen. rsc.org These features make such derivatives valuable as intermediates for creating more complex molecules with potential therapeutic value. ontosight.aismolecule.com Research has demonstrated the use of isonicotinic acid hydrazide derivatives in the synthesis of compounds with antimycobacterial activity. researchgate.netbenthamdirect.comnih.govnih.gov

Research Objectives and Scope of this compound Investigations

Research involving this compound primarily focuses on its utility as a synthetic intermediate. A key area of investigation is its application in transition metal-catalyzed cross-coupling reactions. For example, it can undergo iridium-catalyzed borylation followed by a Suzuki-Miyaura cross-coupling reaction to form more complex substituted pyridine structures. rsc.org This reactivity is crucial for building molecular complexity and accessing novel compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B1315786 Methyl 2-Methoxyisonicotinate CAS No. 26156-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methoxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7-5-6(3-4-9-7)8(10)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFSHVOCUQNUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557614
Record name Methyl 2-methoxypyridine-4-carboxylate
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26156-51-4
Record name 4-Pyridinecarboxylic acid, 2-methoxy-, methyl ester
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Record name Methyl 2-methoxypyridine-4-carboxylate
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Record name Methyl 2-methoxyisonicotinate
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Synthetic Strategies for Methyl 2 Methoxyisonicotinate and Its Analogues

Classical and Contemporary Approaches to Core Methyl Pyridinecarboxylate Synthesis

Traditional and refined methods for synthesizing the methyl pyridinecarboxylate scaffold remain fundamental in chemical synthesis, offering robust and scalable routes from readily available precursors.

Synthesis from 2-Amino-n-methylpyridines

A general and effective strategy for producing substituted methyl pyridinecarboxylates, including the 2-substituted isonicotinate (B8489971) series, begins with the corresponding 2-amino-n-methylpyridines. researchgate.netpublish.csiro.au For the synthesis of methyl 2-methoxyisonicotinate, the journey starts from 2-amino-4-methylpyridine. publish.csiro.au This precursor is first converted to 2-aminoisonicotinic acid, a transformation that has been reported to yield 25%. publish.csiro.au Subsequently, the amino group is converted to a hydroxyl group to yield 2-hydroxyisonicotinic acid, a step that proceeds with a high yield of 85%. publish.csiro.au The final methoxy (B1213986) group is introduced through methylation of the hydroxyl group. publish.csiro.au

The synthesis of various isomers and analogues follows similar principles. For instance, monoamide compounds such as 6-(3-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester can be prepared by reacting 2-amino-N-methylpyridines with an acyl chloride precursor like 6-(methoxycarbonyl)pyridine-2-carboxylic acid. ukm.my This acyl chloride intermediate is generated in situ using thionyl chloride and a catalytic amount of DMF before the addition of the requisite 2-amino-N-methylpyridine. ukm.my This approach has been used to create a series of isomers with methyl groups at different positions on the pyridine (B92270) ring, achieving moderate to good yields of 70-88%. ukm.my

Esterification Protocols for Isonicotinic Acid Precursors

The direct esterification of isonicotinic acid and its derivatives is a cornerstone for the synthesis of methyl isonicotinate, the parent ester of the target compound. ontosight.ai Several methods are well-documented, employing different reagents and conditions to achieve this transformation.

A widely used laboratory-scale method involves treating isonicotinic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. prepchem.comwikipedia.orgresearchgate.net In a typical procedure, isonicotinic acid is suspended in methanol, and sulfuric acid is added, followed by heating under reflux for several hours. prepchem.comresearchgate.net This process can yield crude methyl isonicotinate at around 65-80%. prepchem.comchemicalbook.com

Another common protocol uses thionyl chloride (SOCl₂) to convert the carboxylic acid into a more reactive acyl chloride intermediate, which then readily reacts with methanol. researchgate.netmdpi.com This reaction can be performed by adding SOCl₂ dropwise to a solution of isonicotinic acid in methanol at low temperatures (e.g., 0°C), followed by stirring at an elevated temperature (e.g., 50°C) for several hours. researchgate.net This method can also be used to generate the isonicotinoyl chloride hydrochloride as a stable intermediate, which is then reacted with the alcohol in the presence of a base like triethylamine (B128534). mdpi.com

The following table summarizes and compares different esterification protocols for isonicotinic acid.

Reagent SystemKey ConditionsTypical YieldReference
Methanol, Sulfuric AcidReflux for 4.5-8 hours65-80% prepchem.comresearchgate.netchemicalbook.com
Thionyl Chloride, Methanol0°C to 50°C over 12 hoursGood researchgate.net
Thionyl Chloride, then Methanol/TriethylamineGenerate acyl chloride first, then react with alcohol and base98% (for acyl chloride) mdpi.com

These methods are foundational for producing the methyl ester moiety of the target molecule before or after the functionalization of the pyridine ring.

Bromination-Methoxylation Sequences for Pyridine Ring Functionalization

Functionalizing the pyridine ring is a critical step in the synthesis of complex derivatives. A common two-step sequence involves first introducing a bromine atom (bromination) and then replacing it with a methoxy group (methoxylation). Bromine acts as a useful handle, allowing for subsequent nucleophilic substitution or participation in cross-coupling reactions. mdpi.com

The direct bromination of pyridine is challenging due to the ring's electron-deficient nature. gcwgandhinagar.com To overcome this, the pyridine ring can be activated by conversion to a pyridine-N-oxide. gcwgandhinagar.comresearchgate.net This increases the electron density of the ring, facilitating electrophilic substitution at the 2- and 4-positions. researchgate.net After bromination, the N-oxide can be removed to yield the brominated pyridine. researchgate.net

Alternatively, a bromo group can be introduced from an amino group via a Sandmeyer reaction. publish.csiro.au This method involves diazotization of an aminopyridine in concentrated hydrobromic acid, which has been successfully used for preparing various bromopyridine isomers. publish.csiro.au

Once the bromopyridine is obtained, the methoxy group can be introduced via a nucleophilic substitution reaction, where a methoxide (B1231860) source, such as sodium methoxide, displaces the bromine atom. This sequence provides a versatile route to methoxypyridine derivatives like 2-Bromo-3-methoxypyridine, which can serve as building blocks for more complex molecules. ontosight.ai

Catalytic Methodologies for Advanced Synthesis

To achieve higher efficiency, selectivity, and functional group tolerance, modern organic synthesis increasingly relies on catalytic methods. Transition metal-catalyzed reactions are particularly powerful for the advanced synthesis of this compound analogues.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to pyridine derivatives. eie.gracs.org The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is a practical approach for synthesizing biaryl compounds, including functionalized pyridines. nih.gov

This methodology is crucial for creating analogues of this compound by attaching various aryl or heteroaryl groups to the pyridine core. The general strategy involves reacting a brominated pyridine derivative (e.g., a bromo-substituted methyl isonicotinate) with an arylboronic acid. nih.gov The reaction tolerates a wide range of functional groups and typically provides good yields. nih.gov For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base has been shown to produce novel pyridine derivatives in moderate to good yields. nih.gov

The versatility of this approach allows for the synthesis of a diverse library of compounds. Pyridine-based boronic acids or their esters can also be coupled with aryl halides, further expanding the synthetic possibilities. researchgate.netnih.gov However, the synthesis of pyridine-2-boronic acids can be challenging, leading to the development of alternative coupling partners like pyridine-2-sulfinates for use in Suzuki-Miyaura reactions. tcichemicals.com

The following table presents representative conditions for Suzuki-Miyaura cross-coupling on pyridine systems.

Pyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventReference
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water nih.gov
Potassium 2-pyridyl trifluoroborateAryl (Heteroaryl) halidesPd(OAc)₂ / SPhosNa₂CO₃Ethanol researchgate.net
Aryl HalidesPyridine sulfinatesPalladium Catalyst-- tcichemicals.com

Direct C-H Borylation Strategies for Regioselective Functionalization

Direct C-H borylation has emerged as a highly atom-economical and efficient method for functionalizing heteroaromatic rings like pyridine. rsc.org This strategy avoids the need for pre-functionalized starting materials (like halides) by directly converting a C-H bond into a C-B bond. The resulting boronic ester can then be used in subsequent reactions, such as Suzuki-Miyaura cross-coupling. nih.gov

Iridium-based catalysts are commonly employed for the C-H borylation of pyridines. rsc.orgacs.org The regioselectivity of the borylation is often governed by steric factors, allowing for predictable functionalization. rsc.orgacs.org For instance, in pyridines with a substituent, borylation tends to occur at the least sterically hindered position. acs.org

A significant application of this strategy has been demonstrated directly on a derivative of the target compound. In one study, this compound underwent iridium-catalyzed C-H borylation. rsc.org The reaction, using [Ir(OMe)(cod)]₂ as the catalyst precursor and dtbpy as the ligand, resulted in the selective installation of a boronic ester (Bpin) group. rsc.org This borylated intermediate was then subjected to a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group, showcasing a powerful and direct route to complex analogues. rsc.org This approach highlights how modern catalytic methods can provide access to derivatives that would be difficult to obtain through classical routes. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways

The synthesis of this compound and its analogues frequently employs Nucleophilic Aromatic Substitution (SNAr) reactions. This pathway is particularly effective for introducing a methoxy group onto the pyridine ring, which is inherently electron-deficient and thus susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. The general mechanism involves the attack of a nucleophile, in this case, the methoxide ion, on the aromatic ring at a carbon atom bearing a suitable leaving group (typically a halogen).

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile adds to the electron-deficient ring to form a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing substituents, such as the ester and the ring nitrogen in the isonicotinate structure, helps to stabilize this negatively charged intermediate by delocalizing the charge. libretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

For pyridine derivatives, these substitutions are common and crucial in medicinal and agrochemical chemistry. nih.gov The inherent electron deficiency of the pyridine ring facilitates the SNAr reaction. In the context of isonicotinates, the substitution typically occurs at the C-2 or C-6 position, which are ortho and para to the ring nitrogen, respectively, and thus activated towards nucleophilic attack.

A common synthetic route involves the reaction of a halogenated precursor, such as methyl 2-chloroisonicotinate or methyl 2-bromoisonicotinate, with a source of methoxide ions, like sodium methoxide. For instance, the synthesis of methyl 2-bromo-6-methoxyisonicotinate has been achieved by treating a dibrominated precursor with sodium methoxide, where one of the bromine atoms is selectively replaced by a methoxy group. acs.org Similarly, tert-butyl 2-chloroisonicotinate can be converted to its methoxy analogue, which serves as a precursor in more complex syntheses. acs.org

PrecursorReagentProductKey FindingsReference(s)
tert-Butyl 2-chloroisonicotinateSodium Methoxidetert-Butyl 2-methoxyisonicotinateThis reaction is a key step in a multi-kilogram scale synthesis, starting from commercially available 2-chloroisonicotinic acid. acs.org
Methyl 2,6-dibromoisonicotinate (hypothetical)Sodium MethoxideMethyl 2-bromo-6-methoxyisonicotinateThe methoxide selectively displaces one of the bromo groups in an SNAr reaction. Careful control of conditions is needed. acs.org
2,4-dichloroquinazolineAmine Nucleophiles2-chloro-4-aminoquinazolineDFT calculations show the C4 position is more susceptible to nucleophilic attack than the C2 position, explaining the observed regioselectivity in this related heterocyclic system. mdpi.com

This table is interactive. Click on the headers to sort the data.

Recent studies have also explored the nuances of the SNAr mechanism, revealing that some reactions may proceed through a concerted (cSNAr) pathway rather than the traditional stepwise process. nih.govrsc.org The specific pathway can be influenced by the substrate, nucleophile, and reaction conditions. rsc.org

Optimization of Reaction Conditions and Process Development

A key aspect of process development is the selection of starting materials. For large-scale production, starting with readily available and cost-effective materials is paramount. For example, in the synthesis of an intermediate for the SOS1 inhibitor MRTX0902, the initial route used a custom-synthesized starting material with a long lead time. acs.orgacs.org A more developed process started from the commercially available 2-chloroisonicotinic acid, which was converted to a tert-butyl ester before the methoxylation step. acs.org This change significantly improved the feasibility of the scale-up campaign. acs.org

Optimization of the SNAr reaction itself involves careful control of several parameters. When using sodium methoxide to displace a halogen, the reaction is often performed in a polar aprotic solvent like sulfolane (B150427) or an alcohol like methanol. acs.org However, the presence of water must be meticulously controlled, as it can lead to the saponification (hydrolysis) of the methyl ester group, reducing the yield of the desired product. acs.org In one process, the water content in the solvent was strictly kept below 0.03% to prevent this side reaction. acs.org

The choice of reagents and their stoichiometry is also optimized. For the esterification of the precursor 2-chloroisonicotinic acid, a combination of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and triethylamine with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) was found to be effective, affording the tert-butyl ester in a high, 91% potency-adjusted isolated yield. acs.org Purification of the final products is another critical step. Techniques such as recrystallization from solvents like isopropanol (B130326) or trituration are employed to achieve high purity on a kilogram scale. acs.orgacs.org For instance, methyl 2-bromo-6-methoxyisonicotinate was purified by recrystallization from isopropanol to achieve 99% purity. acs.org

ParameterInitial ConditionOptimized ConditionRationale / OutcomeReference(s)
Starting MaterialMethyl 5-bromo-2-methoxyisonicotinate (custom synthesis)2-Chloroisonicotinic acid (commercially available)Addressed long lead times and scale-up challenges for a key intermediate. acs.orgacs.org
Solvent Water ContentNot specified< 0.03%Avoided saponification of the methyl ester side-product, improving yield. acs.org
Esterification ReagentNot specifiedBoc₂O, Et₃N, cat. DMAPAchieved a high (91%) potency-adjusted isolated yield for tert-butyl 2-chloroisonicotinate. acs.org
PurificationChromatographic purificationTrituration / RecrystallizationEnabled high-purity isolation on a large scale without the need for column chromatography. acs.orgacs.org
Base for AminationNot specifiedDIPEA, MgCl₂Optimized conditions for a subsequent SNAr reaction involving an amine nucleophile. acs.orgacs.org

This table is interactive. Click on the headers to sort the data.

Furthermore, subsequent reaction steps in a multi-step synthesis are also subject to optimization. For example, in the synthesis of MRTX0902, the activation of a pyridazinone intermediate with phosphorus oxychloride initially required chromatographic purification. acs.orgacs.org Process improvements aim to replace such difficult purification steps with more scalable methods like crystallization or trituration.

Chemical Reactivity and Mechanistic Studies of Methyl 2 Methoxyisonicotinate

Investigations into Alkaline Hydrolysis Kinetics and Substituent Effects

The alkaline hydrolysis of esters on a pyridine (B92270) ring is a well-studied reaction, providing insight into the transmission of electronic effects from substituents. The rate of this reaction is sensitive to the nature and position of substituents on the ring.

Detailed kinetic studies on the alkaline hydrolysis of a series of methyl 2-X-isonicotinates (where X is a substituent at the 2-position) have been conducted in a methanol-water (85% w/w) solution at 25°C. rsc.org The rate of hydrolysis is influenced by the electronic properties of the substituent 'X'. For methyl 2-methoxyisonicotinate, the methoxy (B1213986) group (MeO) acts as a substituent. Its effect on the hydrolysis rate, when compared to other substituents, reveals important details about electronic interactions within the molecule. rsc.orgrsc.org

The hydrolysis proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon of the ester. The rate of this reaction for methyl 2-X-isonicotinates does not always follow a simple linear free-energy relationship (like the Hammett equation) that might be expected. rsc.org Deviations from this expected behavior are attributed to specific resonance or steric interactions between the substituent at the 2-position and the nearby ring nitrogen. rsc.orgrsc.org For instance, the effect of a substituent at the 2-position (ortho to the nitrogen) can be different from its effect at other positions due to these proximity effects. rsc.org

In the case of this compound, the rate of hydrolysis is found to be approximately half the rate that would be predicted from simple additive substituent effects. researchgate.net This suggests a specific interaction, likely resonance-based, between the methoxy group and the ring nitrogen that influences the reactivity of the ester group at the 4-position. rsc.orgresearchgate.net

Rate Constants for the Alkaline Hydrolysis of Methyl 2-X-Isonicotinates at 25°C rsc.org
Substituent (X)10² k₂ (l. mol⁻¹ s⁻¹)
NO₂1580
Br13.8
H1.11
Me0.54
MeO0.28
Me₂N0.038

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Core

The pyridine ring, while generally resistant to electrophilic attack compared to benzene (B151609) due to its electron-deficient nature, can undergo substitution. The outcome is heavily influenced by existing substituents.

Electrophilic Aromatic Substitution: The methoxy group at the 2-position is an electron-donating group. Through resonance, it increases the electron density at the 3- and 5-positions of the pyridine ring, thereby activating these positions for electrophilic attack. brainly.com For 2-methoxypyridine, electrophilic substitution, such as nitration or sulfonation, is directed primarily to the 5-position (para to the methoxy group). brainly.com When the 4-position is blocked, as in this compound, the substitution is expected to occur at the available activated positions, primarily the 5-position.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing character of the pyridine nitrogen makes the ring susceptible to nucleophilic attack, especially at the 2- and 4-positions. The methoxy group at the 2-position can act as a leaving group in SNAr reactions, particularly when the ring is activated by an electron-withdrawing group. In this compound, the ester group at the 4-position further enhances this reactivity. Strong nucleophiles, such as amines or alkoxides, can displace the methoxy group. For example, various methoxypyridines have been shown to undergo amination by reacting with amines in the presence of a strong base like sodium hydride, displacing the methoxy group. ntu.edu.sg Similarly, the methoxy group can be substituted by other nucleophiles under appropriate conditions.

Functional Group Transformations Involving the Ester and Methoxy Moieties

The ester and methoxy groups of this compound can be chemically modified to yield a variety of other functional derivatives.

Ester Group Transformations:

Hydrolysis: As discussed in section 3.1, the methyl ester can be hydrolyzed under basic (saponification) or acidic conditions to yield the corresponding carboxylic acid, 2-methoxyisonicotinic acid. sci-hub.seresearchgate.net

Reduction: The ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used to convert the methyl ester to a hydroxymethyl group, yielding (2-methoxypyridin-4-yl)methanol. smolecule.com

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary/secondary amine. This reaction, often requiring heat or catalysis, would produce 2-methoxyisonicotinamide (B21175) or its N-substituted derivatives. organic-chemistry.org

Methoxy Group Transformations:

Cleavage to Pyridone: The methoxy group can be cleaved to form a hydroxyl group, which exists in tautomeric equilibrium with its pyridone form. This transformation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). The product would be methyl 6-oxo-1,6-dihydropyridine-4-carboxylate.

Nucleophilic Displacement: As mentioned in section 3.2, the methoxy group can be displaced by various nucleophiles. For instance, reaction with hydrazine (B178648) can replace the methoxy group with a hydrazino group.

Redox Processes and Electrochemical Behavior

The redox behavior of pyridine derivatives is of interest for applications in catalysis and materials science. mdpi.comsmolecule.com The electrochemical properties of this compound are influenced by both the pyridine ring and its substituents.

The pyridine ring itself can be reduced, typically in a one-electron process to form a radical anion. The potential at which this reduction occurs is sensitive to the electronic nature of the substituents. Electron-withdrawing groups, like the methyl ester, make the reduction easier (occur at a less negative potential), while electron-donating groups like the methoxy group make it more difficult. researchgate.net

Studies on related pyridine derivatives show that they can undergo reversible reduction processes. chemicalbook.com For instance, the electrochemical behavior of N-substituted 1,4-dihydropyridine (B1200194) derivatives, which are related reduced forms, has been investigated, showing multi-electron oxidation processes. mdpi.com The electrochemical properties of methyl 2-methylisonicotinate, a structural analog, have been noted as significant for potential applications in sensor technology. smolecule.com The combination of an electron-donating group (methoxy) and an electron-withdrawing group (ester) in this compound suggests a complex electrochemical behavior that can be tuned by modifying these groups. The influence of various substituted pyridines on the redox reactions of metal complexes has also been studied, indicating that these compounds can act as ligands and modulate the electrochemical properties of a central metal ion. acs.org

Electrochemical Data for Related Pyridine Derivatives researchgate.net
Compound (4'-Substituted Terpyridine)Reduction Potential (Epc vs Fc/Fc⁺ in V)Hammett Constant (σp)
4'-Chloro-tpy-2.4390.23
tpy (unsubstituted)-2.6300.00
4'-Methyl-tpy-2.678-0.17
4'-Methoxy-tpy-2.730-0.27
4'-Pyrrolidino-tpy-2.763-0.83

This table shows how electron-donating groups (like methoxy) make the reduction potential more negative for a related class of pyridine compounds, indicating that reduction is more difficult. researchgate.net

Synthesis and Exploration of Methyl 2 Methoxyisonicotinate Derivatives

Halogenated Analogues (e.g., chloro, bromo, fluoro, difluoromethyl derivatives)

The introduction of halogen atoms onto the methyl 2-methoxyisonicotinate framework is a key strategy for modifying its electronic properties and providing handles for further functionalization.

Chloro Derivatives: Methyl 2-chloro-6-methoxyisonicotinate is a common starting material for various synthetic transformations. researchgate.netsigmaaldrich.com It can be prepared from 2,6-dichloro-3-trifluoromethylpyridine. nih.gov This chloro-substituted derivative serves as a precursor for the synthesis of more complex molecules through nucleophilic substitution and cross-coupling reactions. researchgate.netwisc.edu For instance, it has been used in the synthesis of intermediates for S1P1 receptor agonists. researchgate.net

Bromo Derivatives: Brominated analogues, such as methyl 2-bromo-6-methoxyisonicotinate and methyl 2-bromo-5-methoxyisonicotinate, are also valuable synthetic intermediates. fluorochem.co.ukambeed.com The bromine atom can be introduced using various brominating agents. These bromo-derivatives are amenable to a range of cross-coupling reactions, allowing for the introduction of diverse substituents. mdpi.com

Fluoro and Difluoromethyl Derivatives: The incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov Fluoro-substituted derivatives of this compound can be synthesized through several methods, including the use of fluorinating agents like Selectfluor. nih.gov The synthesis of methyl 2-(difluoromethyl)-6-methoxyisonicotinate has also been reported, offering another avenue for property modulation. The introduction of lateral fluoro-substituents in related aromatic systems has been shown to influence liquid crystalline properties. biointerfaceresearch.com The synthesis of fluoro-substituted flavonoids has demonstrated that the introduction of fluorine can positively influence antiviral activity against specific rhinovirus serotypes. researchgate.net Mechanochemical methods using N-halosuccinimides have also been explored for the halogenation of related aromatic compounds. beilstein-journals.org

Alkyl and Aryl Substituted Derivatives

The introduction of alkyl and aryl groups onto the this compound core can be achieved through various cross-coupling reactions, significantly expanding the chemical space of its derivatives.

Alkyl Derivatives: 6-Alkyl-2-methoxy-isonicotinic acid esters have been prepared by reacting methyl or ethyl 6-chloro-2-methoxyisonicotinate with appropriate cycloalkylzinc bromides under Negishi coupling conditions. researchgate.net This approach allows for the introduction of various alkyl groups at the 6-position of the pyridine (B92270) ring. The synthesis of S-alkyl substituted thioglycolurils has shown that increasing the length of the alkyl chain can lead to an increase in fungicidal activity. mdpi.com

Aryl Derivatives: Palladium-catalyzed Suzuki coupling is a prominent method for introducing aryl groups. For example, methyl 2-methoxy-6-phenylisonicotinate was synthesized by the Suzuki coupling of methyl 6-chloro-2-methoxyisonicotinate with phenylboronic acid. researchgate.net This reaction is a powerful tool for creating C-C bonds and accessing a wide range of aryl-substituted derivatives. The synthesis of di-substituted quinoxalines bearing aryl-alkyl and aryl-aryl substituents has been achieved using organolithium reagents. researchgate.net

Oxygen-Bridged Derivatives (e.g., Phenoxy and Related Ethers)

The formation of oxygen-bridged derivatives, particularly phenoxy ethers, introduces significant structural diversity and has been explored in the context of creating larger molecular architectures. The synthesis of these derivatives often involves nucleophilic aromatic substitution reactions. For instance, novel zinc phthalocyanines have been synthesized from phthalonitriles containing a methyl 2-hydroxy-6-methoxyisonicotinate moiety, which is formed through an aromatic nucleophilic substitution reaction. dergipark.org.tr The synthesis of 2-methyl-2-phenoxy-propionic acid derivatives has also been reported. google.com

Integration into Macrocyclic Systems (e.g., Phthalocyanines)

The unique properties of this compound and its derivatives make them suitable building blocks for the construction of complex macrocyclic systems.

Phthalocyanines: Methyl 2-hydroxy-6-methoxyisonicotinate derivatives have been utilized in the synthesis of novel zinc phthalocyanines. dergipark.org.tramasya.edu.tr These reactions typically involve the cyclotetramerization of phthalonitrile (B49051) precursors bearing the isonicotinate (B8489971) moiety. The resulting phthalocyanines exhibit interesting solubility properties, with low solubility in common organic solvents like DMSO and DMF, but high solubility in alkaline aqueous solutions. dergipark.org.tr The incorporation of these pyridine derivatives can be at either the peripheral or non-peripheral positions of the phthalocyanine (B1677752) macrocycle. dergipark.org.trubaksymposium.org The development of macrocyclic systems is a significant area of research with applications in catalysis and materials science. mdpi.comfrontiersin.orgrsc.org The synthesis of 24-membered macrocyclic 1,10-phenanthroline-2,9-diamides has been shown to be effective for the selective extraction of f-elements. mdpi.com

Synthesis of Aminopyridine and Hydroxy-Acid Intermediates

This compound and its derivatives are valuable precursors for the synthesis of key intermediates such as aminopyridines and hydroxy-acids, which are important building blocks in medicinal chemistry.

Aminopyridine Intermediates: The synthesis of aminopyridines can be achieved through various methods, including the reaction of halopyridines with amines. scielo.br For example, the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine (B109427) yields a mixture of methyl 2-fluoro-6-methylaminopyridine-3-carboxylate and its regioisomer. nih.gov A practical synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine has also been developed. nih.gov The synthesis of 2-aminopyridines has also been accomplished through a base-promoted cascade reaction of N-propargylic β-enaminones with formamides. dicp.ac.cn

Hydroxy-Acid Intermediates: The ester group of this compound derivatives can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. For example, the cleavage of 6-alkyl-2-methoxy-isonicotinic acid esters using concentrated aqueous HCl or aqueous NaOH or LiOH yields the desired isonicotinic acids. researchgate.net The synthesis of 2-hydroxy-6-methoxyisonicotinic acid has been achieved by treating 2,6-dihydroxyisonicotinic acid with methanol (B129727). ubaksymposium.org

Advanced Spectroscopic Characterization for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For Methyl 2-Methoxyisonicotinate, both proton and carbon-13 NMR provide definitive evidence for its structural assignment.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of this compound present distinct signals. koreascience.kr Specifically, the proton at position 3 of the pyridine (B92270) ring appears as a doublet at approximately 8.27 ppm, while the protons at positions 5 and 6 are observed around 7.39 ppm and 7.30 ppm, respectively. core.ac.uk The two methyl groups, one from the ester and one from the methoxy (B1213986) ether, are also clearly identifiable. koreascience.kr

The ¹³C NMR spectrum, which detects the carbon backbone, shows eight distinct signals, corresponding to the eight unique carbon atoms in the this compound molecule. koreascience.kr The carbonyl carbon of the ester group is typically the most downfield-shifted signal due to the strong deshielding effect of the two adjacent oxygen atoms. koreascience.kr The carbons of the pyridine ring appear in the aromatic region, with their specific shifts influenced by the positions of the nitrogen atom and the substituent groups. koreascience.kr The two methyl carbons (from the ester and methoxy groups) appear as upfield signals at approximately 52.52 ppm and 53.72 ppm. koreascience.kr

The combined data from ¹H and ¹³C NMR spectra are in full agreement with the assigned structure of the molecule. koreascience.krcore.ac.uk

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Proton Position Chemical Shift (δ) ppm Multiplicity / Coupling Constant (J) Hz
H-3 8.19 - 8.20 d, J = 4.8
H-5 7.31 - 7.32 d, J = 4.0
H-6 7.22 s
OCH₃ (ether) & COOCH₃ (ester) 3.87 - 3.90 d, J = 12.4

Data sourced from a study by the Korean Chemical Society, which reported the two methyl groups as a doublet. koreascience.kr Another study from Durham University reported the aromatic protons at δ 8.27 (d, J=5.4, H-3), 7.39 (dd, J=5.4, H-5), and 7.30 (m, H-6). core.ac.uk

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Carbon Position Chemical Shift (δ) ppm
Pyridine Ring Carbons 110.98, 115.44, 139.75, 147.30, 147.36
C=O (Ester) 164.44
OCH₃ (Ether) 53.72
COOCH₃ (Ester) 52.52

Data sourced from a study by the Korean Chemical Society. koreascience.kr

While one-dimensional NMR provides fundamental structural data, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would offer deeper insights and unambiguous confirmation of assignments. For instance, a COSY spectrum would confirm the coupling between adjacent protons on the pyridine ring. An HMBC experiment would be crucial for connecting the methyl protons to their respective carbons and, importantly, showing long-range coupling from the ester's methyl protons to the carbonyl carbon and from the ether's methyl protons to the C-2 carbon of the pyridine ring.

Relaxation studies, which measure the return of nuclear spins to equilibrium, can provide information about molecular dynamics. However, specific 2D NMR and relaxation studies for this compound are not extensively reported in the surveyed scientific literature.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups. The IR spectrum of this compound shows several key absorption bands that confirm its structure. koreascience.krcore.ac.uk A very strong and sharp absorption peak is observed around 1732 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. koreascience.krcore.ac.uk The region from 2952-2987 cm⁻¹ contains bands corresponding to the C-H stretching vibrations of the methyl groups. koreascience.krcore.ac.uk

Vibrations associated with the pyridine ring and the C-O bonds of the ether and ester groups are also present. Aromatic C=C and C=N stretching vibrations appear in the 1564 cm⁻¹ region. core.ac.uk The C-O stretching vibrations for the ester and ether linkages are found in the 1324-1097 cm⁻¹ range. core.ac.uk

Table 3: Infrared (IR) Absorption Peaks for this compound

Wavenumber (cm⁻¹) Vibrational Mode Assignment
2952 Aliphatic C-H Stretch
1732 Ester C=O Stretch
1564 Aromatic C=C / C=N Stretch
1454 C-H Bending
1386 C-H Bending
1324 C-O Stretch
1262 C-O Stretch
1219 C-O Stretch
1097 C-O Stretch
764 C-H Bending (out-of-plane)

Data sourced from a Durham University thesis. core.ac.uk

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. Using electrospray ionization (ESI), a soft ionization technique, this compound shows a prominent signal for the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 168. koreascience.kr This observation accurately confirms the molecular weight of the compound (167.16 g/mol ). chemscene.com

While detailed electron impact (EI) fragmentation studies are not widely available, predictable fragmentation pathways for this molecule would include the loss of the ester methyl group (-CH₃), the ester methoxy group (-OCH₃, m/z 31), or the entire methyl ester group (-COOCH₃, m/z 59). Alpha-cleavage next to the ether oxygen or cleavage of the ester group are also common fragmentation routes for such structures.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions in conjugated systems. The pyridine ring in this compound constitutes a conjugated system. Therefore, it is expected to exhibit characteristic absorption bands in the UV region corresponding to π → π* transitions. The presence of the methoxy and ester groups as substituents on the ring will influence the position and intensity of these absorption maxima (λmax). While UV detection has been used in chromatographic analyses of this compound, specific UV-Vis spectra with reported λmax values and molar absorptivity coefficients are not detailed in the reviewed literature. core.ac.uk

Specialized Spectroscopic Methods (e.g., XANES, EPR)

Specialized techniques like X-ray Absorption Near Edge Structure (XANES) and Electron Paramagnetic Resonance (EPR) are used for specific applications. XANES provides information about the electronic state and local coordination environment of a specific element, while EPR is used to study species with unpaired electrons (radicals or certain metal ions). For a standard organic molecule like this compound, which is a diamagnetic species, these techniques are generally not applied. No studies utilizing these specialized methods for this compound were found in the searched literature.

Computational Chemistry and Theoretical Analysis

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of electronic structure and reactivity. wikipedia.org DFT calculations reduce the complexity of the many-body problem of interacting electrons to a more manageable one involving non-interacting electrons in an effective potential. wikipedia.org This approach has been widely applied to understand the properties of molecules, including those with heterocyclic functionalities like Methyl 2-Methoxyisonicotinate. researchgate.net

Theoretical studies on related substituted pyridines have demonstrated that electronic effects significantly influence their reactivity. researchgate.net For instance, the presence of electron-donating or electron-withdrawing groups can alter the electron density distribution within the pyridine (B92270) ring, impacting properties such as the rates of hydrolysis. researchgate.netresearchgate.net In the case of homo-disubstituted pyridines, the interplay of σ-electron donating and π-electron donating or withdrawing abilities of substituents governs the charge distribution and can lead to hyperconjugation effects. researchgate.net

For this compound, the methoxy (B1213986) group and the methyl ester group attached to the pyridine ring are expected to modulate its electronic properties. DFT calculations can provide a quantitative measure of this modulation by mapping the electron density and calculating molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important, as their energies and distributions are key indicators of a molecule's ability to donate or accept electrons, thus defining its nucleophilic and electrophilic character. researchgate.netscielo.org.mx

While specific DFT data for this compound is not extensively detailed in the provided results, the principles from studies on analogous compounds can be applied. For example, a study on methyl 3-nitroisonicotinate highlights how the nitro group, an electron-withdrawing group, enhances the stability of the compound. In contrast, the methoxy group in this compound is an electron-donating group, which would be expected to increase the electron density on the pyridine ring, influencing its reactivity in a different manner.

Table 1: Calculated Physicochemical Properties of this compound and a Related Compound

CompoundMolecular FormulaMolecular Weight ( g/mol )TPSALogPH-Bond AcceptorsH-Bond DonorsRotatable Bonds
This compoundC₈H₉NO₃167.1648.420.8768402
Methyl 2-amino-6-methoxyisonicotinateC₈H₁₀N₂O₃182.1874.440.459512

Data sourced from ChemScene. chemscene.comchemscene.com

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and biological properties. algoreducation.com Molecular modeling and dynamics simulations are powerful tools for exploring the conformational landscape of molecules like this compound. ethz.ch These methods allow for the identification of stable conformations (rotamers) and the energy barriers between them. libretexts.org

Conformational analysis of flexible molecules involves studying the rotation around single bonds. algoreducation.com For this compound, key rotatable bonds include the C-O bond of the methoxy group and the C-C bond connecting the ester group to the pyridine ring. The relative orientation of these groups can lead to different conformers with varying stabilities due to steric and electronic interactions.

Studies on similar molecules, such as 2-substituted piperazines, have shown that conformational preferences can be influenced by factors like intramolecular hydrogen bonding, which can stabilize a particular conformer. nih.gov While this compound lacks a strong hydrogen bond donor, weaker intramolecular interactions could still play a role in determining its preferred conformation.

Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule in different environments, such as in solution. These simulations model the movement of atoms over time, offering a more realistic picture of the molecule's conformational flexibility. ethz.ch

Prediction and Interpretation of Spectroscopic Parameters

Computational methods, particularly DFT, are highly effective in predicting and interpreting spectroscopic data, such as NMR and IR spectra. scielo.org.mx By calculating these parameters for a given molecular structure, a direct comparison with experimental data can be made, which helps in confirming the structure and understanding its vibrational and electronic properties.

For instance, theoretical calculations can predict the chemical shifts in ¹H and ¹³C NMR spectra. scielo.org.mx In a study on a furopyrimidine derivative, the gauge invariant atomic orbitals (GIAO) method was used within a DFT framework to calculate NMR chemical shifts, which showed good agreement with experimental values obtained in DMSO. scielo.org.mx Similarly, the vibrational frequencies in an IR spectrum can be calculated and assigned to specific normal modes of vibration, aiding in the interpretation of experimental spectra. mdpi.com

While specific spectroscopic predictions for this compound were not found in the search results, the methodologies are well-established. Such calculations would involve optimizing the geometry of the molecule and then performing the relevant spectroscopic calculations. The predicted spectra would reflect the molecule's unique structural features, including the vibrations of the pyridine ring, the methoxy group, and the ester functionality.

Investigations into Intermolecular Interactions and Hydrogen Bonding

Intermolecular interactions, particularly hydrogen bonding, are fundamental in determining the properties of molecular solids and liquids. ibchem.com They play a crucial role in crystal packing, solubility, and boiling points. ibchem.comcam.ac.uk

This compound has several potential hydrogen bond acceptor sites, namely the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and ester groups. chemscene.com Although it lacks a conventional hydrogen bond donor, it can participate in weaker C-H···O or C-H···N interactions, which can be significant in influencing molecular association. researchgate.net

The study of intermolecular interactions is critical for understanding phenomena like polymorphism, where a molecule can crystallize in multiple forms. cam.ac.uk The presence of competing hydrogen bonding sites can increase the likelihood of polymorphism. cam.ac.uk In the context of this compound, computational studies could explore the potential for dimer formation and larger aggregates through various intermolecular interactions.

Techniques like Atoms in Molecules (AIM), Natural Bond Orbital (NBO) analysis, and non-covalent interaction (NCI) analysis can provide detailed insights into the nature and strength of these interactions. mdpi.com For example, NBO analysis can quantify the stabilization energy associated with a particular hydrogen bond. mdpi.com While specific studies on the intermolecular interactions of this compound are not available in the provided results, the principles derived from studies of other heterocyclic compounds are directly applicable.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block for Fine Chemicals and Intermediates

Methyl 2-methoxyisonicotinate serves as a valuable and versatile building block in organic synthesis, providing a key structural motif for the creation of more complex molecules. Organic building blocks are functionalized molecules that act as the fundamental components for the bottom-up, modular assembly of various molecular architectures. sigmaaldrich.com The reactivity of both the pyridine (B92270) ring and the ester functional group makes this compound a useful starting material for producing a range of fine chemicals and intermediates.

The pyridine ring, particularly when substituted with activating groups like methoxy (B1213986) and ester functionalities, is susceptible to various transformations. Halogenated derivatives of similar isonicotinates, for instance, are common substrates for nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of a leaving group, such as a halogen atom, by a variety of nucleophiles, including amines and thiols, providing a powerful method for introducing diverse functional groups onto the heterocyclic core. For example, the synthesis of methyl 2-chloro-6-(piperidin-1-yl)isonicotinate is achieved by reacting a 2-chloroisonicotinate derivative with piperidine.

Furthermore, derivatives of this compound can be elaborated into other useful intermediates. For instance, the related compound, Methyl 2-(hydroxymethyl)isonicotinate, can be oxidized using reagents like Dess-Martin periodinane to yield Methyl 2-formylisonicotinate, a key intermediate for further synthetic manipulations. chemicalbook.com The strategic placement of the methoxy and ester groups on the pyridine ring allows for controlled and selective reactions, making it a staple in the synthesis of specialized chemical entities.

Table 1: Examples of Synthetic Transformations of Isonicotinate (B8489971) Scaffolds

Starting MaterialReagent(s)ProductReaction Type
Methyl 2-chloro-6-methoxyisonicotinatePiperidine, K₂CO₃Methyl 2-chloro-6-(piperidin-1-yl)isonicotinateNucleophilic Aromatic Substitution
Methyl 2-(hydroxymethyl)isonicotinateDess-Martin periodinaneMethyl 2-formylisonicotinateOxidation
Beta-aminocrotonic acid methyl esterAcrolein2-methylnicotinate (related pyridine carboxylate)Cyclocondensation

Role in the Design and Synthesis of Ligands for Coordination Chemistry

The pyridine nitrogen atom in this compound provides a coordination site, making the molecule a valuable component in the design and synthesis of ligands for coordination chemistry. Ligands are Lewis bases that form coordinate bonds with a central metal ion to create a coordination complex. google.com The unique electronic properties conferred by the methoxy and ester substituents on the pyridine ring can modulate the coordination properties of the resulting ligand, influencing the stability and reactivity of the metal complex.

The parent compound, methyl isonicotinate, is known to act as a monodentate ligand, coordinating through its nitrogen atom to form complexes with various metal ions, including copper(I), copper(II), and platinum(II). The deprotonated form of isonicotinic acid, isonicotinate, is a particularly effective ligand, capable of forming intricate structures with a wide array of metal ions. These ligands have been instrumental in the synthesis of numerous coordination polymers and metal-organic frameworks (MOFs), where they bridge metal centers to form extended networks. mdpi.com

By incorporating the this compound scaffold into larger, multidentate structures, chemists can design ligands with pre-organized structures. hud.ac.uk An ideal ligand design often involves rigid molecular spacers between binding units to prevent multiple binding sites on the same ligand from coordinating to the same metal ion, while allowing enough flexibility for the ligand to wrap around metal ions to form stable, multinuclear complexes. hud.ac.uk The specific placement of the methoxy group in this compound can influence the steric and electronic environment around the metal center, which is a key factor in controlling the geometry and properties of the final coordination complex. nih.govnih.gov

Contributions to Heterocyclic Compound Libraries

This compound is a valuable precursor for the generation of heterocyclic compound libraries, a central activity in modern drug discovery and materials science. Combinatorial chemistry is a technique used to create a large number of diverse molecules by systematically combining a set of smaller chemical "building blocks" in all possible combinations. iipseries.org This approach allows for the rapid exploration of a vast chemical space to identify compounds with desired properties.

The core structure of this compound serves as a "scaffold," which is a fixed part of the library common to all the compounds in a particular series, onto which various functional groups can be attached or substituted. researchgate.net The reactivity of the isonicotinate ring system allows for the introduction of diversity at multiple positions. For instance, through nucleophilic aromatic substitution reactions on halogenated analogues, a wide array of amines, alcohols, or thiols can be introduced, each representing a new branch of the compound library.

The generation of these libraries can be performed using techniques like parallel synthesis, where multiple compounds are synthesized simultaneously in a high-throughput manner. The goal is to efficiently produce a large collection of structurally related but distinct heterocyclic compounds. nih.gov These libraries can then be screened against biological targets to identify potential drug candidates or evaluated for specific material properties. nih.gov The functional groups on this compound (the methoxy and ester groups) not only provide handles for chemical modification but also influence the physicochemical properties of the library members, such as solubility and bioavailability. researchgate.net

Exploration in Optoelectronic and Sensing Materials Development

This compound and its derivatives are being explored for their potential in the development of advanced optoelectronic and sensing materials. Organic optoelectronic materials are noted for their applications in devices where the phase or polarization state of light can be modulated by an external electric field. mdpi.com

One significant area of application is in the synthesis of components for luminescent metal-organic frameworks (MOFs). MOFs are crystalline materials in which metal ions or clusters are connected by organic ligands to form one-, two-, or three-dimensional structures. Methyl isonicotinate can serve as a precursor for luminophores, which are the light-emitting components within these frameworks. The rigid and ordered structure of a MOF can enhance the emissive properties of the isonicotinate-based linker by reducing non-radiative decay pathways compared to its state in solution.

Furthermore, isonicotinate-based compounds are utilized in the development of photosensitizers for dye-sensitized solar cells (DSSCs). In materials science, there is also interest in pyridine-based compounds for potential use in memory devices and as anolyte materials for nonaqueous redox flow batteries, highlighting the electronic properties of these molecules. In the field of chemical sensors, the tunable properties and inherent porosity of MOFs constructed from ligands derived from isonicotinates make them promising materials for detecting gaseous analytes. researchgate.net The interaction between the analyte and the framework can lead to a measurable change in an electrical or optical signal. mdpi.comscinito.ai The functional groups on the this compound core can be modified to tune the material's selectivity and sensitivity towards specific molecules.

Investigations into Biological Activity Mechanisms

Studies on Carbonic Anhydrase Mimicry and Mechanism

While direct studies on Methyl 2-Methoxyisonicotinate as a carbonic anhydrase (CA) mimic are not prominent in the reviewed literature, research into synthetic mimics provides a mechanistic framework for the hydrolysis of related ester compounds. Carbonic anhydrases are metalloenzymes that typically hydrate (B1144303) carbon dioxide, but they also exhibit weak esterase activity. mpg.de Artificial enzymes, designed to mimic CA, have been developed to understand and harness this catalytic function.

Researchers have created water-soluble polymeric nanoparticles containing zinc ions to serve as CA mimics. nih.gov These artificial enzymes have demonstrated the ability to hydrolyze nonactivated esters under neutral pH conditions, a challenging goal for synthetic esterases. nih.gov The mechanism involves a zinc-bound hydroxide (B78521) ion acting as the nucleophile that attacks the ester's carbonyl carbon. mpg.demdpi.com

In studies using these CA mimics, the hydrolysis of methyl benzoate, a compound structurally similar to this compound (both are methyl esters of an aromatic carboxylic acid), has been achieved. The efficiency of this hydrolysis is highly dependent on the rationally designed structure of the mimic's active site, which can be tuned for substrate specificity. nih.gov The catalytic cycle is understood to proceed via a nucleophilic attack by a hydroxide ion. nih.gov These findings suggest that the ester group of this compound could be a substrate for such biomimetic catalysts, although specific kinetic data for this compound is not available.

Mechanistic Research on Androgen Receptor Antagonism

Currently, there is a lack of specific mechanistic research in the scientific literature detailing the activity of this compound as an androgen receptor (AR) antagonist. The androgen receptor is a critical target in the treatment of prostate cancer, and a variety of antagonists have been developed that function by competitively binding to the receptor's ligand-binding domain. nih.govnih.gov This action prevents the binding of androgens, blocks the nuclear translocation of the receptor, and inhibits its function as a transcription factor. nih.govcancer.gov While extensive research exists on the mechanisms of both steroidal and non-steroidal antiandrogens, this body of work does not include investigations into this compound or its closely related derivatives. nih.govnih.gov

Elucidation of SOS1:KRAS Protein–Protein Interaction Inhibition Mechanisms

A derivative of this compound has been identified as a key intermediate in the synthesis of a potent, selective, and orally bioavailable inhibitor of the Son of Sevenless 1 (SOS1):KRAS protein-protein interaction (PPI). acs.orgnih.gov The specific derivative, Methyl 5-acetyl-2-methoxyisonicotinate , serves as a crucial building block in the chemical synthesis of the clinical candidate MRTX0902. acs.orgnih.gov

The mechanism of this therapeutic strategy is to disrupt the interaction between SOS1 and KRAS. SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state. nih.govnih.gov In cancers driven by KRAS mutations, inhibiting the SOS1:KRAS interaction is a compelling strategy to reduce the concentration of active KRAS, thereby suppressing downstream signaling pathways like the RAS/MAPK pathway. acs.orgnih.gov

The inhibitor MRTX0902, synthesized from the Methyl 5-acetyl-2-methoxyisonicotinate precursor, binds to a well-defined catalytic pocket on SOS1 adjacent to the KRAS interface. acs.org This binding physically obstructs the protein-protein interaction. A key aspect of the mechanism for this class of inhibitors is the potential for synergy with direct KRAS inhibitors. By blocking the SOS1-mediated reloading of KRAS with GTP, these inhibitors can increase the population of inactive, GDP-loaded KRAS. This provides a larger target for covalent inhibitors like adagrasib (MRTX849), which specifically bind to the GDP-loaded state of the KRAS(G12C) mutant. acs.orgresearchgate.net Preclinical studies have demonstrated that combining an SOS1 inhibitor with a KRAS(G12C) inhibitor leads to a more effective and durable inhibition of the RAS/MAPK pathway and enhanced antitumor activity. acs.orgaacrjournals.org

Role in Metabolite Elucidation and Metabolism Studies

Specific studies detailing the metabolic pathways, metabolite elucidation, or pharmacokinetic profile of this compound in biological systems were not identified in the reviewed scientific literature. The investigation of a compound's metabolism is crucial for understanding its bioavailability, efficacy, and potential toxicity. Such studies typically involve administering the compound and analyzing biological samples (e.g., plasma, urine) using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites. researchgate.netnih.gov While general methodologies for studying the metabolism of novel synthetic compounds are well-established, their specific application to this compound has not been reported.

Mechanistic Aspects of Anticancer Activity for Derivatives

While direct mechanistic studies on the anticancer activity of this compound are limited, research on heterocyclic compounds with similar functional groups, such as methoxy (B1213986) and methyl carboxylate moieties, provides insight into potential mechanisms. Studies on halogenated benzofuran (B130515) carboxylate derivatives have revealed several anticancer mechanisms.

One such derivative, Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate , demonstrated promising activity against A549 lung cancer cells. Another related compound, Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate , was active against both A549 and HepG2 liver cancer cells. The mechanistic investigations for these derivatives revealed several key actions:

Induction of Oxidative Stress : The derivatives were found to increase the generation of reactive oxygen species (ROS) and promote lipid peroxidation within cancer cells. This pro-oxidative effect can lead to cellular damage and trigger cell death pathways.

Proapoptotic Activity : The compounds were shown to induce apoptosis (programmed cell death), a critical mechanism for eliminating cancerous cells. This was confirmed by Annexin V assays and the activation of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade.

Cell Cycle Arrest : The derivatives were found to interfere with the normal progression of the cell cycle. For instance, one derivative induced G2/M phase arrest in HepG2 cells, while the other caused cell cycle arrest at the S and G2/M phases in A549 cells. By halting the cell cycle, these compounds prevent cancer cells from proliferating.

These findings suggest that derivatives of heterocyclic cores containing methoxy and ester functionalities can exert anticancer effects through a multi-faceted mechanism involving the induction of oxidative stress, apoptosis, and cell cycle arrest.

Interactive Data Table: Anticancer Activity of Benzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)Primary Mechanism of Action
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)Not specifiedG2/M cell cycle arrest
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)Not specifiedS and G2/M cell cycle arrest, Pro-oxidative effects
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)Not specifiedPro-oxidative and proapoptotic properties

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Routes

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methodologies. Future research in the synthesis of methyl 2-methoxyisonicotinate and its derivatives is expected to prioritize green chemistry principles.

Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Emerging research is geared towards the adoption of cleaner technologies. One promising avenue is the use of biocatalysis , which employs enzymes to carry out highly selective reactions under mild conditions. frontiersin.orgrsc.orgbohrium.com The enzymatic synthesis of related nicotinic acid derivatives has demonstrated high yields and substrate tolerance, suggesting the potential for developing biocatalytic routes to 2-methoxyisonicotinic acid and its esters. frontiersin.orgnih.gov Researchers are exploring the use of whole-cell biocatalysts and immobilized enzymes to enhance stability and reusability, making the processes more economically viable and sustainable. frontiersin.org

Another key area of development is flow chemistry . Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and scalability. Translating the synthesis of this compound to a continuous flow process could lead to higher efficiency and reduced environmental impact. Furthermore, the integration of in-line purification techniques within flow systems can streamline the manufacturing process and minimize waste generation.

The exploration of greener solvents and reagents is also a critical aspect. Replacing hazardous solvents with more benign alternatives, such as water or bio-based solvents, and utilizing catalysts that can be easily recovered and recycled are central to developing truly sustainable synthetic protocols.

Design of Next-Generation Derivatives with Tailored Functionalities

The core structure of this compound serves as an excellent scaffold for the design and synthesis of novel derivatives with specific, tailored functionalities. The strategic modification of the pyridine (B92270) ring and the ester group can lead to compounds with enhanced biological activity or unique material properties.

In the realm of medicinal chemistry , the isonicotinic acid framework is a well-established pharmacophore. researchgate.net Future research will likely focus on creating libraries of this compound derivatives to explore their potential as therapeutic agents. By introducing various substituents onto the pyridine ring, chemists can modulate the compound's electronic properties, lipophilicity, and steric profile to optimize interactions with biological targets. For instance, the synthesis of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives has yielded compounds with promising anti-fibrotic activities. mdpi.com Similarly, derivatives of related structures have been investigated for their potential as urease inhibitors and for their anti-inflammatory properties. nih.govmdpi.com

The following table illustrates potential modifications to the this compound scaffold and their intended effects in drug design:

Modification SitePotential SubstituentsDesired Outcome/Targeted Properties
Pyridine Ring (Positions 3, 5, 6)Halogens, alkyl groups, aryl groups, amino groups, nitro groupsModulate electronic properties, improve binding affinity to target proteins, enhance metabolic stability.
Methoxy (B1213986) Group (Position 2)Other alkoxy groups, aryloxy groups, thioethersFine-tune steric and electronic character, explore alternative binding interactions.
Ester Group (Position 4)Amides, hydrazides, other estersImprove solubility, alter pharmacokinetic properties, introduce new hydrogen bonding capabilities.

Advanced Insights into Reaction Mechanisms and Selectivity

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for developing more efficient and selective chemical transformations. Future research in this area will likely leverage a combination of experimental and computational approaches.

Computational chemistry offers powerful tools for elucidating reaction pathways, transition states, and the factors that govern selectivity. mdpi.commdpi.com Density Functional Theory (DFT) calculations, for example, can be used to predict the most likely sites for electrophilic or nucleophilic attack on the pyridine ring, guiding the design of new synthetic strategies. By modeling the interaction of reactants and catalysts, researchers can gain insights into the origins of regio- and stereoselectivity, enabling the development of more precise and predictable synthetic methods.

Experimental studies, including kinetic analysis and the isolation and characterization of reaction intermediates, will remain essential for validating computational models. Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, can provide real-time monitoring of reactions, offering a detailed picture of the transformation as it occurs. Understanding the mechanism of nucleophilic aromatic substitution (SNAr) on related 2-halopyridine systems, for instance, has been key to synthesizing a variety of functionalized pyridine derivatives. researchgate.net

Interdisciplinary Applications in Chemical Biology and Materials Innovation

The versatile nature of the this compound scaffold opens up exciting possibilities for its application in interdisciplinary fields beyond traditional organic synthesis.

In chemical biology , derivatives of this compound could be developed as molecular probes to study biological processes. By attaching fluorescent tags or other reporter groups, these molecules can be used to visualize and track specific enzymes or receptors within living cells. The development of such chemical tools is essential for unraveling complex biological pathways and identifying new therapeutic targets.

In materials science , the pyridine nitrogen of this compound makes it an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. By systematically modifying the structure of the organic linker, researchers can tune the properties of the resulting MOF to suit specific applications. The incorporation of functional groups can enhance the material's affinity for certain molecules or introduce catalytic activity. The design of functional materials for energy and environmental applications is a rapidly growing area of research. aub.edu.lbresearchgate.netmdpi.com

The following table highlights potential interdisciplinary applications for derivatives of this compound:

FieldApplicationKey Structural Features
Chemical BiologyFluorescent probes for bioimagingConjugation to a fluorophore, specific binding moiety.
Chemical BiologyEnzyme inhibitors for target validationGroups that mimic the natural substrate or bind to the active site.
Materials ScienceLinkers for Metal-Organic Frameworks (MOFs)Pyridine nitrogen for metal coordination, other functional groups for tuning porosity and properties.
Materials ScienceComponents of functional polymersPolymerizable groups, moieties that impart specific optical or electronic properties.

Q & A

Q. What are the standard protocols for synthesizing Methyl 2-Methoxyisonicotinate in laboratory settings?

  • Methodological Answer : this compound is typically synthesized via esterification of 2-methoxyisonicotinic acid using methanol under acidic catalysis (e.g., sulfuric acid or thionyl chloride). Key steps include:
  • Reflux conditions : Heating at 60–80°C for 6–12 hours.
  • Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.
  • Yield optimization : Monitoring reaction progress via thin-layer chromatography (TLC) to minimize side products .
    Example protocol:
StepConditionsPurpose
EsterificationH₂SO₄, 70°C, 8hActivate carboxylic acid
NeutralizationNaHCO₃ washRemove excess acid
DryingAnhydrous MgSO₄Remove residual water

Q. Which analytical techniques are essential for characterizing this compound's purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy group at position 2 and ester functionality).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column (mobile phase: acetonitrile/water, 70:30).
  • Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 182.1).
  • Melting Point Analysis : Compare observed values (e.g., 45–47°C) with literature data .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.
  • Storage : Keep in a tightly sealed container at 2–8°C, away from oxidizing agents (e.g., peroxides) .

Advanced Research Questions

Q. How can researchers optimize reaction yields of this compound under varying catalytic conditions?

  • Methodological Answer : Use a Design of Experiments (DOE) approach to test variables:
  • Catalyst type : Compare H₂SO₄ vs. p-toluenesulfonic acid (PTSA).
  • Solvent polarity : Methanol (polar) vs. dichloromethane (non-polar).
  • Temperature gradient : 50°C vs. 80°C.
    Analyze results via ANOVA to identify significant factors. For example, PTSA in methanol at 70°C may reduce side reactions (e.g., demethylation) and improve yields to >85% .

Q. What strategies are effective in resolving contradictory spectral data during structural elucidation?

  • Methodological Answer :
  • Cross-validation : Combine NMR, IR, and X-ray crystallography (if crystalline) to confirm functional groups.
  • Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data.
  • Replicate experiments : Repeat synthesis and characterization under controlled conditions to rule out impurities .

Q. How does this compound interact with biological systems in preliminary pharmacological studies?

  • Methodological Answer :
  • In vitro assays : Screen for enzyme inhibition (e.g., cytochrome P450 isoforms) using fluorogenic substrates.
  • Cellular uptake studies : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in cell lines (e.g., HepG2) via scintillation counting.
  • Toxicity profiling : Perform MTT assays to determine IC₅₀ values in primary hepatocytes .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported physicochemical properties of this compound?

  • Methodological Answer :
  • Systematic review : Compile data from peer-reviewed journals (exclude non-academic sources like BenchChem/SMolcule).
  • Standardize methods : Reproduce measurements (e.g., logP via shake-flask method vs. HPLC retention time).
  • Meta-analysis : Statistically assess variability across studies (e.g., using R or Python’s SciPy) .

Ethical and Environmental Considerations

Q. What are the best practices for disposing of this compound waste in compliance with ecological guidelines?

  • Methodological Answer :
  • Hydrolysis : Treat with 1M NaOH to hydrolyze the ester into water-soluble byproducts.
  • Adsorption : Use activated charcoal to capture residual traces before incineration.
  • Documentation : Record disposal volumes and methods in lab notebooks for audits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.